molecular formula C14H21N3O2 B13882148 N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

Cat. No.: B13882148
M. Wt: 263.34 g/mol
InChI Key: UBBYXJXSMQPNIQ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an aminophenyl group and a piperidinyl acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aminophenyl and piperidinyl precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl acetamide moiety may enhance the compound’s binding affinity and specificity, leading to targeted biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)-2-[4-(methyl)piperidin-1-yl]acetamide
  • N-(3-aminophenyl)-2-[4-(ethyl)piperidin-1-yl]acetamide
  • N-(3-aminophenyl)-2-[4-(propyl)piperidin-1-yl]acetamide

Uniqueness

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide stands out due to the presence of the hydroxymethyl group, which can undergo further chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential for forming hydrogen bonds in biological systems, leading to unique interactions and effects.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C14H21N3O2/c15-12-2-1-3-13(8-12)16-14(19)9-17-6-4-11(10-18)5-7-17/h1-3,8,11,18H,4-7,9-10,15H2,(H,16,19)

InChI Key

UBBYXJXSMQPNIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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